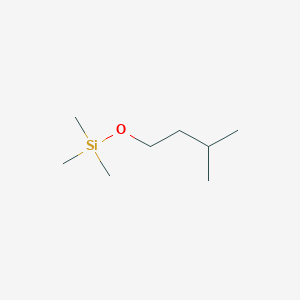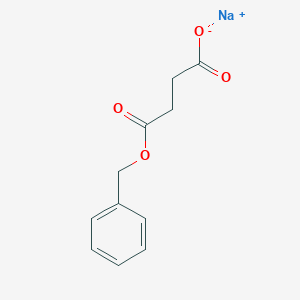
Beryllium silicate
Descripción general
Descripción
. It is a relatively rare compound found in igneous and metamorphic rocks. Beryllium silicate is known for its hardness and is often used as a gemstone. The mineral is typically colorless but can appear in various colors due to impurities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beryllium silicate can be synthesized through high-temperature solid-state reactions involving beryllium oxide and silicon dioxide. The reaction typically occurs at temperatures ranging from 700°C to 1100°C . Another method involves the use of fluxes to grow crystals of this compound, which allows for the formation of high-quality crystals with minimal defects .
Industrial Production Methods: Industrial production of this compound often involves the extraction of beryllium from minerals such as beryl and bertrandite. The extracted beryllium is then reacted with silicon dioxide under controlled conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Beryllium silicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form beryllium oxide and silicon dioxide.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions where other elements replace beryllium or silicon in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas can be used under high-temperature conditions.
Substitution: Substitution reactions often involve the use of other metal oxides or silicates.
Major Products:
Oxidation: Beryllium oxide and silicon dioxide.
Reduction: Elemental beryllium and silicon.
Substitution: Various substituted beryllium or silicon compounds.
Aplicaciones Científicas De Investigación
Beryllium silicate has numerous applications in scientific research:
Biology: this compound’s unique properties make it useful in studying the interactions between minerals and biological systems.
Mecanismo De Acción
The mechanism by which beryllium silicate exerts its effects is primarily through its structural and chemical properties. This compound’s hardness and stability make it an excellent material for various industrial applications. At the molecular level, this compound interacts with other compounds through ionic and covalent bonding, influencing its reactivity and stability .
Comparación Con Compuestos Similares
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical insulation properties.
Beryllium fluoride (BeF2): Used in the production of beryllium metal and as a catalyst in organic reactions.
Beryllium chloride (BeCl2): Utilized in the synthesis of beryllium-containing compounds.
Uniqueness: Beryllium silicate is unique due to its combination of beryllium and silicon, resulting in a compound with distinct physical and chemical properties. Its rarity and use as a gemstone further distinguish it from other beryllium compounds .
Propiedades
IUPAC Name |
diberyllium;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Be.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVSYHUREAVHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[Be+2].[O-][Si]([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929197 | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-00-0, 15191-85-2 | |
| Record name | Phenakite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, beryllium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015191852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diberyllium orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)





